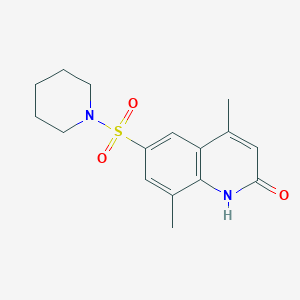
5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a chemical compound belonging to the class of sulfonamides, characterized by the presence of a sulfonamide group attached to a thiophene ring. The incorporation of bromine and other groups in its structure suggests potential for diverse reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. Starting materials such as thiophene derivatives, piperidine, and bromine sources undergo a series of reactions including nucleophilic substitution, coupling reactions, and sulfonamidation under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial-scale production would require optimization of the synthetic route to ensure high yield and purity. Techniques such as flow chemistry and the use of catalytic systems could be employed to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the structure may participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo various redox reactions depending on the reagents and conditions.
Coupling Reactions: The thiophene ring and other groups can engage in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or other strong bases can facilitate substitution at the bromine site.
Redox Reactions: Common oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or nickel-based complexes.
Major Products Formed
The major products would depend on the nature of the reaction, often yielding derivatives with modifications at the bromine or sulfonamide positions.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential for biochemical studies involving sulfonamides.
Medicine: Exploration as a lead compound in drug discovery due to possible pharmacological activities.
Industry: Application in the synthesis of complex molecules for pharmaceuticals or materials science.
Mécanisme D'action
The mechanism by which 5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exerts its effects would depend on its interaction with biological targets. It may involve:
Molecular Targets: Enzyme inhibition or receptor binding specific to the sulfonamide structure.
Pathways Involved: Could influence metabolic pathways or signaling cascades relevant to its biological activity.
Comparaison Avec Des Composés Similaires
Unique Features
Structure: The combination of bromine, thiophene, and sulfonamide is relatively unique.
Reactivity: The presence of multiple functional groups provides diverse reactivity.
Similar Compounds
Sulfanilamide Derivatives: Compounds with similar sulfonamide groups.
Thiophene-based Compounds: Other molecules with thiophene rings, often with varied substituents.
5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide stands out due to its unique structural features and potential applications across diverse fields. Would you like to dive deeper into any of these sections?
Propriétés
IUPAC Name |
5-bromo-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O2S3/c1-24-16-5-3-2-4-15(16)13-21-10-8-14(9-11-21)12-20-26(22,23)18-7-6-17(19)25-18/h2-7,14,20H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWRWAUKMKVZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2633697.png)

![[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy](phenyl)acetic acid](/img/structure/B2633702.png)
![4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline](/img/structure/B2633705.png)
![3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2633708.png)

![5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole](/img/structure/B2633710.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2633711.png)
![methyl 2-{[4-({[(4-chlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2633712.png)
![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2633713.png)


![ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2633718.png)

